molecular formula C18H22N4O7S B2941669 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate CAS No. 1351634-31-5

2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate

Cat. No.: B2941669
CAS No.: 1351634-31-5
M. Wt: 438.46
InChI Key: XUYQIMMEQXQXEU-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative featuring a 3-methoxy-1-methylpyrazole moiety linked via a carbonyl group and a thiophen-2-yl ethanone group. The oxalate salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Piperazine derivatives are widely studied for their role in modulating receptor binding and pharmacokinetics, while pyrazole and thiophene groups contribute to electronic diversity and bioactivity .

Properties

IUPAC Name

2-[4-(3-methoxy-1-methylpyrazole-4-carbonyl)piperazin-1-yl]-1-thiophen-2-ylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S.C2H2O4/c1-18-10-12(15(17-18)23-2)16(22)20-7-5-19(6-8-20)11-13(21)14-4-3-9-24-14;3-1(4)2(5)6/h3-4,9-10H,5-8,11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYQIMMEQXQXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)CC(=O)C3=CC=CS3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Piperazine Linkers : The target compound and compounds 21 and 5 utilize piperazine as a flexible linker, which may enhance binding to receptors such as serotonin or dopamine transporters.
  • Electron-Withdrawing Groups : The 3-methoxy group on the pyrazole in the target compound contrasts with the cyanide substituents in compound 10 , which may alter electronic properties and metabolic stability.

Spectroscopic and Analytical Data

  • Target Compound : Expected IR peaks include C=O (1720–1680 cm⁻¹), pyrazole C=N (1538 cm⁻¹), and oxalate O-H (broad ~2500 cm⁻¹). NMR would show piperazine protons at δ 2.5–3.5 ppm and thiophene protons at δ 6.5–7.5 ppm.
  • Analogues :
    • Compound 7b : IR peaks at 1720 cm⁻¹ (C=O) and 3320 cm⁻¹ (NH₂). ¹H-NMR signals at δ 2.22 (CH₃) and δ 7.3–7.52 (aromatic protons).
    • Compound 10 : ¹³C-NMR shows aliphatic CH₃ at δ 9.3 and aromatic carbons up to δ 154.2.

Structural Insights : The oxalate group in the target compound introduces additional hydrogen-bonding sites, which may influence crystal packing (cf. ).

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